molecular formula C9H11NO B1268277 2-Amino-1-(p-tolyl)ethanone CAS No. 69872-37-3

2-Amino-1-(p-tolyl)ethanone

Cat. No.: B1268277
CAS No.: 69872-37-3
M. Wt: 149.19 g/mol
InChI Key: FUFAHIJREMQVPV-UHFFFAOYSA-N
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Description

Significance of α-Amino Ketones in Organic Synthesis and Medicinal Chemistry Scaffolds

α-Amino ketones are a class of organic compounds that serve as crucial building blocks in the synthesis of a variety of natural products and pharmacologically active molecules. colab.ws Their bifunctional nature, containing both an amino and a ketone group, makes them highly versatile synthons for constructing more complex molecular architectures, such as 2-amino alcohols and various nitrogen-containing heterocycles. colab.wsrsc.org

In the realm of medicinal chemistry, the α-amino ketone motif is present in numerous therapeutic agents. acs.org Notable examples include the antidepressant bupropion, the appetite suppressant amfepramone, and keto-ACE, an inhibitor used for treating hypertension. rsc.org The broad range of biological activities exhibited by molecules containing this scaffold underscores its importance in drug discovery and development. rsc.orgnih.gov Furthermore, enantiomerically pure α-amino ketones are of great interest for their potential in pharmacological research and the synthesis of natural products. researchgate.net

Structural Features and Research Relevance of Aryl-Substituted α-Amino Ethanones

Aryl-substituted α-amino ethanones, a sub-class of α-amino ketones, are characterized by an aryl group attached to the carbonyl carbon. This structural feature significantly influences the compound's reactivity and biological activity. The presence of the aromatic ring provides a site for various chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties.

The research relevance of these compounds stems from their utility as intermediates in the synthesis of a wide array of biologically active molecules. rsc.org For instance, they are precursors to chiral 1,2-amino alcohols, which are valuable as chiral auxiliaries and ligands in asymmetric synthesis. rsc.org The exploration of new synthetic methodologies to access these structures, particularly in an enantioselective manner, remains an active area of research. acs.orgnih.gov

Historical Context of 2-Amino-1-(p-tolyl)ethanone within α-Amino Ketone Chemistry

More contemporary approaches focus on improving efficiency, atom economy, and stereoselectivity. rsc.org These include methods like the direct α-amination of ketones, the Heyns rearrangement of α-hydroxyl ketones, and various catalytic approaches. colab.ws The development of these advanced synthetic routes has made compounds like this compound more accessible for research and potential applications.

Overview of Research Trajectories for this compound and Related Compounds

Current research involving this compound and its analogs is multifaceted, spanning from the development of novel synthetic methods to the exploration of their potential applications. One significant trajectory is the use of this compound and its derivatives as building blocks for more complex heterocyclic structures with potential biological activity. For example, derivatives of this compound have been incorporated into thiazole (B1198619) and pyrrolopyridine frameworks to investigate their antimicrobial and anticancer properties. nanobioletters.comajol.info

Another key area of research is the development of asymmetric syntheses to obtain enantiomerically pure forms of these compounds. acs.orgresearchgate.net The chirality at the α-carbon can have a profound impact on the biological activity of the resulting molecules. Furthermore, the tolyl group itself is a subject of interest, with studies exploring how its electronic and steric properties influence the reactivity and efficacy of the parent molecule and its derivatives. mdpi.comresearchgate.net The deuterium-labeled version of this compound hydrochloride is also available for use as a tracer in metabolic and pharmacokinetic studies. medchemexpress.com

Below is a table summarizing some of the research applications of this compound and related structures.

Research AreaSpecific Application/Finding
Synthetic Methodology Utilized as a reactant in the lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole (B372263) derivatives. tandfonline.com
Medicinal Chemistry Serves as a precursor for the synthesis of novel 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones with potential biological activity. dmed.org.ua
Asymmetric Synthesis Employed in the development of methods for the asymmetric synthesis of α-amino ketones. acs.orgresearchgate.net
Biochemical Research The deuterium-labeled analog is used in research to trace metabolic pathways. medchemexpress.com
Heterocyclic Chemistry Used to synthesize pyrrolo[2,3-b]pyridine derivatives. ajol.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAHIJREMQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328409
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69872-37-3
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 1 P Tolyl Ethanone and Its Precursors

Direct Synthesis Approaches to 2-Amino-1-(p-tolyl)ethanone

Synthesis of this compound Hydrochloride

A common method for the direct synthesis of this compound hydrochloride involves the reaction of a suitable precursor with an aminating agent. One documented synthesis starts from 2-bromo-1-(p-tolyl)ethanone. tandfonline.com This starting material is reacted with urotropine in dry chloroform (B151607). The resulting mixture is stirred at 50°C for two hours, leading to the formation of a precipitate. This precipitate, a urotropine salt, is isolated by filtration and washed with chloroform and ethanol (B145695). Subsequently, the salt is dissolved in absolute ethanol and treated with concentrated hydrochloric acid. Heating this mixture for another two hours completes the reaction. After filtration to remove any solids, the filtrate is evaporated under reduced pressure to yield this compound hydrochloride as a white solid. tandfonline.com

Precursor Synthesis and Functionalization Strategies

An alternative and widely employed strategy for preparing this compound involves the initial synthesis of a more stable precursor, which is then converted to the desired amino ketone. This multi-step approach offers flexibility and can be adapted to various starting materials and reaction conditions.

Synthesis of 2-Halo-1-(p-tolyl)ethanone Derivatives, e.g., 2-Chloro-1-(p-tolyl)ethanone

The synthesis of 2-halo-1-(p-tolyl)ethanone derivatives is a key step in many synthetic routes. 2-Chloro-1-(p-tolyl)ethanone, a common intermediate, can be prepared via a Friedel-Crafts acylation reaction. chemicalbook.comchemicalbook.com In a typical procedure, chloroacetyl chloride is added dropwise to a suspension of anhydrous aluminum chloride in anhydrous toluene. chemicalbook.comchemicalbook.com The mixture is then heated to 80°C for two hours. After cooling, the reaction is quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The product, 2-Chloro-1-(p-tolyl)ethanone, is then extracted with toluene, and the organic layer is concentrated and dried. chemicalbook.comchemicalbook.com

Alternative chlorinating agents such as thionyl chloride and phosphorus pentachloride can also be employed for the synthesis of dichlorinated derivatives like 2,2-dichloro-1-(p-tolyl)ethanone. smolecule.com The reaction with thionyl chloride involves the electrophilic attack on the alpha-carbon of 1-(p-tolyl)ethanone. smolecule.com Similarly, phosphorus pentachloride can be used, and this method is noted for its potential for high selectivity and product purity. smolecule.com

The bromination of 1-(p-tolyl)ethanone is another important route to a key precursor. 2-Bromo-1-(p-tolyl)ethanone can be synthesized from 1-(p-tolyl)ethanone. rsc.org

Starting MaterialReagent(s)ProductReference(s)
TolueneChloroacetyl chloride, Anhydrous aluminum chloride2-Chloro-1-(p-tolyl)ethanone chemicalbook.comchemicalbook.com
1-(p-tolyl)ethanoneThionyl chloride2,2-dichloro-1-(p-tolyl)ethanone smolecule.com
1-(p-tolyl)ethanonePhosphorus pentachloride2,2-dichloro-1-(p-tolyl)ethanone smolecule.com
1-(p-tolyl)ethanoneBromine2-Bromo-1-(p-tolyl)ethanone rsc.org

Conversion of 2-Halo-1-(p-tolyl)ethanone to Amino Derivatives

Once the 2-halo-1-(p-tolyl)ethanone derivative is obtained, it can be converted to the corresponding amino compound. A general method involves the reaction of the halo-ketone with an amine source. For instance, 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one can be converted to its amino derivative by reacting it with 28% ammonium (B1175870) hydroxide (B78521) in acetonitrile. acs.org While this example uses a different substituted phenylethanone, the principle can be applied to 2-chloro-1-(p-tolyl)ethanone. The reaction of 2-bromo-1-phenylethanone with urotropine followed by acid hydrolysis is a well-established method to produce 2-amino-1-phenylethanone hydrochloride, a reaction pathway that is also applicable to the tolyl analogue. tandfonline.com

Preparation of 1-[4-(Tosylamino)phenyl]ethanone as an Intermediate

In a different synthetic approach, the amino group can be introduced and protected before the formation of the ethanone (B97240) side chain. One such strategy involves the preparation of 1-[4-(tosylamino)phenyl]ethanone. This intermediate can be synthesized by reacting 4-aminoacetophenone with p-toluenesulfonamide (B41071) in ethanol with a few drops of piperidine (B6355638) as a catalyst. ekb.eg The reaction mixture is stirred, and after removal of the solvent, the solid product is crystallized from ethanol. ekb.eg

Chemoenzymatic and Catalytic Synthesis Pathways

The integration of enzymatic and chemical catalysis in a single process, known as chemoenzymatic synthesis, offers significant advantages over traditional multi-step methods, including operational simplicity and a reduced environmental footprint. uni-graz.atrsc.org These approaches are particularly valuable for creating chiral molecules, such as amino alcohols, with high purity.

One-Pot Combinations of Enzymatic and Chemo-Catalytic Transformations for Related Amino Alcohols

One-pot processes that combine multiple catalytic transformations are gaining traction for their ability to perform complex syntheses efficiently. uni-graz.at In the context of producing chiral 1,2-amino alcohols, which are structurally related to the reduction product of this compound, a powerful strategy involves the sequential combination of biocatalytic and chemocatalytic steps within the same reaction vessel. researchgate.net This approach avoids the need to isolate and purify intermediates, which saves time, materials, and energy. rsc.org

A notable example is the synthesis of enantiomerically pure aromatic 1,2-amino alcohols from α-azido ketones. uni-graz.at This chemoenzymatic one-pot sequence successfully integrates an alcohol dehydrogenase (ADH) for asymmetric reduction and a palladium nanoparticle (Pd-NP) catalyst for subsequent hydrogenation. rsc.org Researchers have demonstrated that this can be expanded into a highly integrated four-step, one-pot process that includes an initial azidolysis step and a final acylation step, yielding complex products like the antiviral natural product (S)-tembamide with high yield (73%) and excellent optical purity (>99% ee). uni-graz.atrsc.org The compatibility of these different catalytic systems is crucial; for instance, the enzymatic reduction is completed before adjusting the pH and adding the palladium catalyst for the hydrogenation step. uni-graz.at This methodology highlights the potential of combining different catalysis subfields to create highly efficient and selective reaction sequences that would be difficult to achieve otherwise. uni-graz.atrsc.org

Role of Alcohol Dehydrogenases and Palladium Nanoparticle Catalysis in Stereoselective Syntheses

The success of the chemoenzymatic synthesis of chiral amino alcohols hinges on the specific roles and high selectivity of the chosen catalysts. rsc.org Alcohol dehydrogenases (ADHs) are central to establishing the chirality of the final product. rsc.orgfrontiersin.org These enzymes catalyze the stereoselective reduction of a prochiral ketone (such as an α-azido ketone) to a chiral azido (B1232118) alcohol. uni-graz.atrsc.org By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the alcohol can be produced with exceptional optical purity, often exceeding 99% enantiomeric excess (ee). rsc.org ADHs are versatile biocatalysts that use nicotinamide (B372718) cofactors like NAD(P)H as a hydride source for the reduction of carbonyl compounds. frontiersin.orgtudelft.nl

Following the asymmetric bioreduction, palladium nanoparticles (Pd-NPs) are introduced to catalyze the hydrogenation of the azide (B81097) group to a primary amine. uni-graz.atrsc.org This step completes the synthesis of the vicinal amino alcohol. A key finding is that the Pd-NPs retain their catalytic activity in the presence of the enzyme from the previous step, which is essential for the one-pot sequence's success. uni-graz.at The combination of ADHs with metal nanoparticle catalysts has been shown to be effective for producing enantiomerically pure 1,2-amino alcohols. mdpi.com This tandem approach, leveraging the high stereoselectivity of ADHs and the efficient hydrogenation power of Pd-NPs, provides a robust pathway to optically pure amino alcohols, which are valuable building blocks in pharmaceutical synthesis. rsc.orguniovi.es

Table 1: Chemoenzymatic One-Pot Synthesis of Various 1,2-Amino Alcohols This table summarizes the results from a study combining ADH-catalyzed reduction of 2-azido ketones and Pd-NP-catalyzed hydrogenation to produce various enantiomerically pure 1,2-amino alcohols. The data is sourced from a study by Sutton et al. (2013). uni-graz.at

EntryStarting Azido KetoneProduct Amino AlcoholYield (%)Enantiomeric Excess (ee %)Configuration
12-azido-1-phenylethanone2-amino-1-phenylethanol87>99(R)
22-azido-1-(4-chlorophenyl)ethanone2-amino-1-(4-chlorophenyl)ethanol92>99(R)
32-azido-1-(4-methoxyphenyl)ethanone2-amino-1-(4-methoxyphenyl)ethanol90>99(R)
42-azido-1-(3-methoxyphenyl)ethanone2-amino-1-(3-methoxyphenyl)ethanol89>99(R)
52-azido-1-(4-bromophenyl)ethanone2-amino-1-(4-bromophenyl)ethanol91>99(R)
62-azido-1-(thiophen-2-yl)ethanone2-amino-1-(thiophen-2-yl)ethanol85>99(S)

Modified and Green Chemistry Approaches

Green chemistry principles are increasingly being applied to organic synthesis to create more sustainable processes. This includes the use of alternative energy sources like ultrasound and the design of domino reactions that increase efficiency, often employing novel catalysts like ionic liquids.

Domino Protocols and Ionic Liquid Catalysis for Related Systems

Ionic liquids can function as both the solvent and the catalyst in various organic transformations. researchgate.net For instance, the ionic liquid 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) has been used to efficiently catalyze Knoevenagel condensation reactions at room temperature, achieving near-quantitative yields in minutes. researchgate.net ILs have also been employed as green solvents in modified Fischer indole (B1671886) syntheses, leading to excellent yields. mdpi.com In the synthesis of 5-substituted 1H-tetrazoles, a type of [2+3] cycloaddition reaction is effectively catalyzed by an ionic liquid, providing the desired products in high yields (92–99%) in short reaction times. mdpi.comoiccpress.com These examples demonstrate the broad utility of domino reactions and ionic liquid catalysis for constructing N-heterocyclic frameworks, which are often synthesized from amino ketone precursors or related structures. researchgate.netrsc.org

Chemical Transformations and Reaction Mechanisms of 2 Amino 1 P Tolyl Ethanone and Its Analogs

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH₂) in 2-Amino-1-(p-tolyl)ethanone is a potent nucleophilic center. Nucleophilicity is the measure of how rapidly a molecule with a lone pair of electrons can engage in nucleophilic substitution or addition reactions. libretexts.org The willingness of the nitrogen atom to share its lone pair of electrons makes the amino group reactive towards a variety of electrophiles. libretexts.org While the free base is a strong nucleophile, its reactivity is pH-dependent; protonation under acidic conditions converts the amino group into a non-nucleophilic ammonium (B1175870) salt.

Common reactions involving the nucleophilicity of the amino group include acylation and alkylation.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). For instance, the reaction with acetyl chloride in the presence of a base would yield N-(2-oxo-2-(p-tolyl)ethyl)acetamide.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products, although controlling the degree of alkylation can be challenging.

Heterocycle Formation: The nucleophilic amino group is crucial in cyclization reactions to form various nitrogen-containing heterocycles. It can act as the nitrogen source in condensation reactions with dicarbonyl compounds or their equivalents. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of substituted pyrroles.

The nucleophilicity of the amino group in α-amino ketones is a fundamental aspect of their chemistry, enabling their use as building blocks in the synthesis of more complex molecules and pharmaceutical agents. libretexts.org

Electrophilic Properties of the Carbonyl Center

The carbonyl carbon in this compound is an electrophilic center, susceptible to attack by nucleophiles. The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon atom, making it a target for electron-rich species.

Key reactions at the carbonyl center include:

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles. For example, Grignard reagents can react with the ketone to form tertiary alcohols after an acidic workup. smolecule.com

Chloroboration: Computational studies on 1-(p-tolyl)ethanone, a direct precursor, show that the carbonyl oxygen can coordinate with Lewis acids like boron trichloride (B1173362) (BCl₃). This is followed by the transfer of a chloride anion to the electrophilic carbonyl carbon. rsc.org This highlights the inherent electrophilicity of the carbonyl center, which is activated by Lewis acid coordination. rsc.org

Formation of Imines and Enamines: The carbonyl group can condense with primary or secondary amines to form imines (Schiff bases) or enamines, respectively. The reaction with the internal amino group is also possible, leading to potential dimerization or polymerization under certain conditions.

The electrophilicity of the carbonyl group is complementary to the nucleophilicity of the amino group, allowing for a diverse range of intramolecular and intermolecular reactions.

Substitution Reactions Involving Halo-Substituted Ethanone (B97240) Precursors

The most common synthetic routes to this compound and its analogs involve halo-substituted ethanone precursors, typically 2-bromo- or 2-chloro-1-(p-tolyl)ethanone. These α-haloketones are versatile electrophiles where the halogen atom serves as a good leaving group in nucleophilic substitution reactions. libretexts.org

The synthesis of this compound itself is often achieved via the reaction of 2-bromo-1-(p-tolyl)ethanone with an ammonia (B1221849) source. Beyond this, the α-bromo precursor reacts with a wide array of nucleophiles to generate a diverse family of analogs.

Reaction with Amines: Primary and secondary amines can displace the bromide to form secondary and tertiary α-amino ketones, respectively.

Reaction with Thiourea (B124793) (Hantzsch Thiazole (B1198619) Synthesis): A classic application is the Hantzsch thiazole synthesis, where 2-bromo-1-(p-tolyl)ethanone reacts with thiourea or substituted thioureas. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization and dehydration to yield 2-amino-4-(p-tolyl)thiazole derivatives. tandfonline.comnanobioletters.com

Reaction with Phosphines: Tertiary phosphines, such as tri-p-tolylphosphine, react with 2-bromo-1-(p-tolyl)ethanone to form stable α-phosphorus ylides after treatment with a base. researchgate.net These ylides are important reagents in Wittig-type reactions.

Reaction with Other Nucleophiles: Other nucleophiles like thiols, alkoxides, and azide (B81097) ions can also displace the halogen to form the corresponding α-thioethers, α-alkoxyketones, and α-azidoketones.

Table 1: Nucleophilic Substitution Reactions of 2-Bromo-1-(p-tolyl)ethanone
NucleophileProduct TypeSignificance/ApplicationReference
Ammonia (NH₃)Primary α-Amino Ketone (Title Compound)Synthesis of this compound
Thiourea2-Aminothiazole (B372263)Hantzsch Thiazole Synthesis tandfonline.comnanobioletters.com
Tri-p-tolylphosphinePhosphorus YlideWittig Reagent Precursor researchgate.net
Sodium Azide (NaN₃)α-Azido KetonePrecursor for amino alcohols nih.gov
Potassium Thiocyanate (KSCN)α-Thiocyanato KetoneIntermediate in heterocycle synthesis ekb.eg

α-Haloketones are key building blocks for synthesizing various heterocyclic systems through condensation reactions. These reactions often proceed via an initial nucleophilic substitution followed by an intramolecular cyclization. A prominent example is the formation of imidazo[1,2-a]pyridines, which are synthesized through the condensation of an α-haloketone with a 2-aminopyridine (B139424) derivative. rsc.org The reaction mechanism involves the initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular condensation between the newly introduced ketone and the exocyclic amino group to form the fused heterocyclic system. rsc.org

Similarly, tandem one-pot procedures have been developed where 1-(p-tolyl)ethanone is first brominated in situ and then undergoes condensation with thiourea to yield 2-aminothiazole derivatives, showcasing a highly efficient synthetic strategy. tandfonline.com

Nucleophilic Substitution Reactions with Various Nucleophiles

Reduction Reactions of the Ketone Functionality

The ketone functionality in this compound and its analogs can be selectively reduced to form the corresponding β-amino alcohols. rsc.org These products are valuable chiral building blocks for many biologically active compounds. thieme-connect.com The reduction can be achieved using various reducing agents, and significant research has focused on developing stereoselective methods to control the configuration of the newly formed stereocenter.

Achiral Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the alcohol, typically yielding a racemic mixture of the amino alcohol.

Asymmetric Reduction: The development of asymmetric reduction methods provides access to enantiomerically enriched β-amino alcohols.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method can reduce α-amino ketones through a dynamic kinetic resolution (DKR) process, yielding products with high diastereoselectivity and enantiomeric excess (ee). acs.org

Lewis Acid Catalyzed Reduction: Chiral Lewis acids can catalyze the asymmetric reduction of α-amino ketones using agents like aqueous potassium borohydride (KBH₄). thieme-connect.com For example, Ni(OTf)₂ and Sc(OTf)₃ complexes with chiral ligands have been shown to afford β-amino alcohols with high yields and enantioselectivities (up to 97% ee). thieme-connect.com

Borane (B79455) Complexes: Sodium salts of α-amino acid borane complexes have also been used for the asymmetric reduction of various ketones. jst.go.jp

The synthesis of (R)-2-Amino-2-(p-tolyl)ethanol, an analog of the title compound, has been achieved via the stereoselective reduction of the corresponding α-azido ketone (formed from the α-bromo ketone), followed by reduction of the azide. nih.gov

Table 2: Methods for the Reduction of α-Amino Ketones
MethodReducing Agent/CatalystKey FeaturesReference
Asymmetric Transfer Hydrogenation (ATH)Ruthenium or Iridium catalysts with a chiral ligandDynamic kinetic resolution; high ee (>99% in some cases) acs.org
Lewis Acid Catalyzed ReductionKBH₄ / Ni(OTf)₂ or Sc(OTf)₃ with chiral ligandsMild conditions; high enantioselectivities (up to 97% ee) thieme-connect.com
Organometallic ReductionOrganometallic reagents on N-methoxy-N-methylamidesSynthesis of new α-amino ketones for stereoselective reduction studies rsc.org
Amino Acid Borane ComplexesNaBH₄ / Optically active α-amino acidsProduces optically active alcohols jst.go.jp

Oxidative Transformations and Related Processes

The α-carbon in α-amino ketones is activated by both the amino and carbonyl groups, making it susceptible to oxidative transformations. These reactions provide pathways to other important classes of compounds, such as α-keto amides and α-dicarbonyls.

Oxidative Functionalization: A method using 4-dimethylaminopyridine (B28879) (DMAP) as a dual nucleophilic catalyst and proton abstractor, with an external electron acceptor, can functionalize α-amino ketones. rsc.org This reaction uses oxygen from water or alcohols to transform the α-amino ketone into an α-ketoamide or α-acylimidate, respectively. rsc.org

Oxidative Cross-Coupling:

An I₂-catalyzed oxidative cross-coupling reaction between α-amino ketones and various alcohols has been developed, using a combination of air and DMSO as oxidants. This metal-free method efficiently produces α-carbonyl N,O-acetals. acs.org

Palladium-catalyzed oxidative coupling of α-aminocarbonyl compounds with arylboronic acids allows for the synthesis of α-aryl α-amino ketones. nih.gov This transformation proceeds via a direct C-H oxidation and arylation. nih.gov

Oxidation to Dicarbonyls: Stronger oxidizing agents can lead to the oxidation of the α-amino group. For example, the oxidation of 1-(p-tolyl)ethanone with a strong oxidizing agent can convert the methyl group and the ketone group into carboxylic acids, forming terephthalic acid. pearson.com While this applies to the precursor, similar oxidative cleavage could be envisioned for the amino-substituted version under harsh conditions.

Table 3: Oxidative Transformations of α-Amino Ketones
Reaction TypeReagents/CatalystProductReference
Oxidative FunctionalizationDMAP, electron acceptor, H₂O/ROHα-Ketoamide / α-Acylimidate rsc.org
Oxidative Cross-CouplingI₂, DMSO, air, alcoholsα-Carbonyl N,O-acetal acs.org
Oxidative ArylationArylboronic acid, Pd(II) catalyst, oxidantα-Aryl α-Amino Ketone nih.gov

Derivatization Strategies and Synthesis of Advanced Molecular Architectures

Construction of Heterocyclic Systems Incorporating the p-Tolyl-Ethanone Moiety

The dual functionality of 2-Amino-1-(p-tolyl)ethanone allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions often proceed through the initial formation of an α-haloketone derivative, which then undergoes condensation with various nucleophiles.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring. beilstein-journals.orgsrce.hrclockss.org This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). researchgate.netacgpubs.org In the context of this compound, the synthesis first requires the conversion of the ethanone (B97240) to its α-bromo derivative, 2-bromo-1-(p-tolyl)ethanone. This intermediate can then react with thiourea or substituted thioureas to yield 4-(p-tolyl)thiazol-2-amine derivatives. nanobioletters.comsemanticscholar.org

The reaction proceeds via the initial formation of an S-alkylated isothiourea intermediate, which subsequently undergoes cyclization and dehydration to afford the final thiazole product. Various reaction conditions have been explored to optimize this synthesis, including the use of catalysts like tetrabutylammonium (B224687) hexafluorophosphate (B91526) at room temperature, which can lead to rapid and high-yielding formation of the desired thiazoles. clockss.org Another approach involves a one-pot synthesis where the α-bromination of the ketone and the subsequent cyclization with thiourea are carried out sequentially in the same reaction vessel, often facilitated by reagents like N-bromosuccinimide (NBS) in a suitable solvent like lactic acid. tandfonline.comtandfonline.com

Starting MaterialReagent(s)ProductYield (%)Reference(s)
1-(p-tolyl)ethanoneN-Bromosuccinimide, Thiourea, Lactic Acid4-(p-tolyl)thiazol-2-amine79-84 tandfonline.com
2-bromo-1-(p-tolyl)ethanoneThiourea4-(p-tolyl)thiazol-2-amine- semanticscholar.org
2-bromo-1-(p-tolyl)ethanoneSubstituted ThioureasN-substituted-4-(p-tolyl)thiazol-2-amines94-96 nanobioletters.com
Phenacyl bromidesThiourea, Bu4NPF62-Amino-4-arylthiazolesHigh clockss.org

This table summarizes various synthetic routes to thiazole derivatives starting from or related to this compound.

Formation of Pyrrole (B145914) and Pyrimidine (B1678525) Derivatives

The synthesis of pyrrole derivatives from this compound can be achieved through various multicomponent reactions. The Paal-Knorr synthesis, a common method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not a direct application of this compound itself, its derivatives can be utilized. For instance, a one-pot, three-component reaction of primary amines (like p-toluidine), 1,3-dicarbonyl compounds, and trans-β-nitrostyrene in lactic acid can produce highly substituted pyrroles. mersin.edu.tr

Pyrimidine derivatives can also be synthesized from precursors derived from this compound. A general method involves the condensation of a compound containing an amidine functional group with a 1,3-dielectrophilic species. For example, 2-aminopyrimidine (B69317) derivatives have been synthesized by the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com Another approach involves a three-component reaction of thiourea, acetylacetone, and p-tolylaldehyde, catalyzed by trifluoroacetic acid, to yield tetrahydropyrimidine (B8763341) derivatives. longdom.org

Cyclization Reactions to Form Fused Heterocycles (e.g., pyrrolopyrimidines, triazolopyrimidines)

The p-tolyl-ethanone moiety can be incorporated into more complex, fused heterocyclic systems such as pyrrolopyrimidines and triazolopyrimidines. The synthesis of these structures often involves a multi-step sequence starting from a pre-formed heterocyclic ring which is then elaborated and cyclized.

For instance, pyrrolo[2,3-d]pyrimidine derivatives can be synthesized from substituted 2-amino-1H-pyrrole-3-carbonitriles. ajol.infonih.gov These pyrrole precursors can be fused with urea (B33335) or thiourea to construct the pyrimidine ring, leading to the formation of 4-amino-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one or -thione derivatives. ajol.info Similarly, pyrrolo[2,3-b]pyridines can be synthesized from similar pyrrole precursors through condensation reactions with acetylacetone. ajol.inforesearchgate.net

Triazolopyrimidines are another important class of fused heterocycles. Their synthesis can be achieved through the condensation of 3-amino-1,2,4-triazoles with β-ketoesters. For example, reacting 5-amino-1H-1,2,4-triazole with ethyl 3-oxo-3-(p-tolyl)propanoate in acetic acid yields 5-(p-tolyl)- Current time information in Bangalore, IN.nih.govekb.egtriazolo[1,5-a]pyrimidin-7-ol. semanticscholar.org A one-pot, three-component reaction between 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes (like p-tolualdehyde), and ethyl acetoacetate (B1235776) is also an effective method for synthesizing substituted Current time information in Bangalore, IN.nih.govekb.egtriazolo[4,3-a]pyrimidines. semanticscholar.org

Synthesis of 2-Amino-1,4-dihydropyrimidines

The synthesis of 2-Amino-1,4-dihydropyrimidines incorporating the p-tolyl group can be accomplished through multicomponent reactions. While direct synthesis from this compound is not commonly reported, related structures can be formed. For example, the Biginelli reaction, a well-known multicomponent reaction, typically uses an aldehyde, a β-ketoester, and urea or thiourea. A variation of this reaction could potentially incorporate a p-tolyl aldehyde to introduce the desired moiety into the dihydropyrimidine (B8664642) ring.

Complexation and Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in derivatives of this compound makes them excellent ligands for forming coordination complexes with various metal ions.

Synthesis of Imino Ethanone Metal Complexes

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are versatile ligands in coordination chemistry. researchgate.net Derivatives of this compound can be converted into Schiff base ligands. For example, the reaction of 1,2-diphenylethane-1,2-dione (benzil) with p-toluidine (B81030) (4-methylaniline) yields the imino ethanone ligand 1,2-Diphenyl-2-(p-tolylimino)-1-ethanone. uobaghdad.edu.iq

These bidentate ligands, featuring an imine nitrogen and a carbonyl oxygen, can coordinate with various transition metal salts (e.g., CoCl₂, CuCl₂) to form stable metal complexes. uobaghdad.edu.iq The resulting complexes often exhibit high thermal stability. uobaghdad.edu.iq The coordination typically occurs through the nitrogen of the imine group and the oxygen of the ketone group, forming a five- or six-membered chelate ring with the metal center. uobaghdad.edu.iq These complexes have been characterized using various spectroscopic techniques and have been studied for their chemical reactivity and potential applications. eg.net

LigandMetal SaltComplexReference(s)
1,2-Diphenyl-2-(p-tolylimino)-1-ethanoneCoCl₂[CoCl₂(C₂₁H₁₇NO)] uobaghdad.edu.iq
1,2-Diphenyl-2-(p-tolylimino)-1-ethanoneCuCl₂[CuCl₂(C₂₁H₁₇NO)] uobaghdad.edu.iq

This table shows examples of metal complexes formed from an imino ethanone ligand derived from a p-tolyl amine.

Formation of Functionalized Ethanone Scaffolds for Chemical Probe Development

The development of chemical probes—molecules used to study biological systems—often requires the synthesis of specialized derivatives from a core scaffold. While direct examples for this compound are specific, the modification of the closely related 1-(p-tolyl)ethanone core is a well-established strategy. These modifications introduce functionalities that allow for tracking, labeling, or specific interaction with biological targets.

A key strategy in probe development is isotopic labeling. Deuterium-labeled compounds, such as 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride-d3, are synthesized for use in research. medchemexpress.eumedchemexpress.com Stable heavy isotopes can be incorporated into drug molecules to serve as tracers for quantitative analysis during drug development, potentially affecting the pharmacokinetic and metabolic profiles of the parent compound. medchemexpress.com

Another common approach is the introduction of a reactive functional group that can be used for subsequent conjugation to other molecules, such as fluorescent dyes or affinity tags. The synthesis of 2-bromo-1-(p-tolyl)ethanone from 1-(p-tolyl)ethanone is a prime example. semanticscholar.org The alpha-bromo ketone is a highly reactive electrophile, making it an excellent intermediate for building more complex structures. For instance, it readily reacts with nucleophiles like thiosemicarbazide (B42300) derivatives to form thiazole rings, a common scaffold in medicinal chemistry. semanticscholar.org This type of reactive intermediate is fundamental for creating probes designed for activity-based protein profiling or for covalently labeling target proteins.

The table below summarizes key functionalized derivatives based on the tolyl-ethanone scaffold relevant to probe development.

Base CompoundDerivativePurpose in Probe Development
This compound2-Amino-1-(p-tolyl)ethan-1-one hydrochloride-d3Isotopic tracer for metabolic and pharmacokinetic studies medchemexpress.com
1-(p-tolyl)ethanone2-Bromo-1-(p-tolyl)ethanoneReactive intermediate for covalent labeling and synthesis of complex probes semanticscholar.org

Generation of Structurally Diversified Derivatives for Structure-Activity Relationship Studies

A cornerstone of medicinal chemistry is the synthesis of structurally diverse derivatives of a lead compound to investigate structure-activity relationships (SAR). By systematically altering parts of the molecule, researchers can identify which structural features are crucial for its biological activity. The this compound scaffold and its close relatives are frequently used for this purpose, leading to the creation of extensive libraries of heterocyclic compounds.

One major derivatization pathway is the Hantzsch thiazole synthesis, where α-haloketones (like 2-bromo-1-(p-tolyl)ethanone) react with thioamides or thioureas. This method has been used to produce a variety of 2-amino-4-(p-tolyl)thiazole derivatives. tandfonline.com Further diversification can be achieved by reacting these core thiazole structures. For example, novel thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including HCT-116, HT-29, and HepG2. semanticscholar.org SAR studies on these compounds revealed that the nature and position of substituents on the thiazole and associated phenyl rings significantly impact their potency. semanticscholar.org

Another important class of derivatives is the 1,2,4-triazoles. Researchers have synthesized hybrids of indole (B1671886) and 1,2,4-triazole (B32235) containing a p-tolyl group, such as 2-((4-allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone. mdpi.com These compounds were designed as potential tubulin polymerization inhibitors, and their antiproliferative activities were evaluated. The SAR analysis highlighted the importance of the substituent on the triazole ring and the p-tolyl ketone moiety for cytotoxic activity. mdpi.com

The synthesis of pyrrolo[2,3-b]pyridine derivatives is another example of creating structural diversity. Compounds such as 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone have been synthesized to create complex, nitrogen-rich heterocyclic systems. ajol.info Similarly, studies on annelated 1,3,4a,9-tetraza-4H-fluoren-2-amines have explored the impact of including a p-tolyl group on antibacterial activity against strains like S. aureus and B. subtilis. nih.gov These studies demonstrated that derivatives with a p-tolyl group could exhibit promising antibacterial action compared to those with unsubstituted phenyl or other substituted groups. nih.gov

The following table presents examples of structurally diversified derivatives and summarizes key SAR findings.

Interactive Data Table of Structurally Diversified Derivatives
Derivative Class Example Compound Name Key SAR Finding Biological Activity Studied Citations
Thiazoles 5-(1-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)ethyl)thiazole derivatives Substituents on the thiazole and phenyl rings are critical for potency. Anticancer semanticscholar.org
1,2,4-Triazoles 2-((4-allyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone The nature of the substituent at the N4 position of the triazole ring influences antiproliferative activity. Anticancer (Tubulin Inhibition) mdpi.com
Pyrrolo[2,3-b]pyridines 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone The p-tolyl group is incorporated to explore its effect on the properties of the fused heterocyclic system. General Heterocyclic Synthesis ajol.info
1,3,4a,9-tetraza-4H-fluorenes Derivative 12b (containing a p-tolyl group) Exhibited promising action against S. aureus and moderate activity against B. subtilis. Antibacterial nih.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 2-Amino-1-(p-tolyl)ethanone.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals distinct absorption bands corresponding to specific molecular vibrations. For instance, the presence of an amino group (NH2) is typically indicated by stretching vibrations in the region of 3440 cm⁻¹. ajol.info The carbonyl group (C=O) stretch is a strong indicator and is often observed around 1675 cm⁻¹. ajol.info Aromatic C=C stretching vibrations can be seen in the 1595 cm⁻¹ region. ajol.info In related structures, the C=N bond shows a characteristic peak around 1504 cm⁻¹. semanticscholar.org

Raman Spectroscopy: While less commonly reported in the available literature for this specific compound, Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which can be useful for a complete vibrational analysis.

A summary of key FT-IR peaks for related compounds is presented below:

Functional GroupWavenumber (cm⁻¹)Reference
Amino (NH₂)3440 ajol.info
Carbonyl (C=O)1675 ajol.info
Carbon-Nitrogen (C=N)1595 ajol.info
Cyano (C≡N)2212 semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. weebly.comipb.pt Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. weebly.comipb.pt

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. In a derivative of this compound, the methyl protons of the tolyl group typically appear as a singlet around δ 2.41 ppm. nsc.ru The aromatic protons on the p-tolyl ring show signals in the range of δ 7.25-7.85 ppm. nsc.ru Protons of the amino group are often observed as a broad singlet that can be exchanged with D₂O. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For a related compound, the methyl carbon of the tolyl group appears at approximately δ 21.5 ppm. nsc.ru The aromatic carbons of the p-tolyl ring resonate between δ 127.2 and 141.3 ppm, while the carbonyl carbon (C=O) signal is found further downfield at around δ 188.7 ppm. nsc.ru

Representative ¹H and ¹³C NMR data for a similar compound, (Z)-3-((2-Aminoethyl)amino)-3-phenyl-1-(p-tolyl)prop-2-en-1-one, are provided below:

¹H NMR Data
Chemical Shift (δ ppm) Assignment
11.45 (s, 1H)NH
7.80 (d, J=8.1 Hz, 2H)Aromatic CH
7.43-7.24 (m, 5H)Aromatic CH
7.19 (d, J=7.8 Hz, 2H)Aromatic CH
5.73 (s, 1H)=CH
3.34 (t, J=3.2 Hz, 2H)NCH₂
2.38 (s, 3H)Ar-CH₃
¹³C NMR Data
Chemical Shift (δ ppm) Assignment
188.7C=O
166.7C=C-N
141.3, 137.3, 135.5Aromatic C
129.5, 128.9, 127.8, 127.7, 127.2Aromatic CH
94.2=CH
45.1NCH₂
21.5Ar-CH₃
Data for (Z)-3-((2-Aminoethyl)amino)-3-phenyl-1-(p-tolyl)prop-2-en-1-one nsc.ru

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its structure. nih.gov The molecular formula of the parent compound is C₉H₁₁NO, with a corresponding molecular weight of 149.19 g/mol . howeipharm.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition. rsc.org

In the mass spectrum of related compounds, the molecular ion peak (M+) is observed, and its fragmentation pattern can be analyzed to understand the compound's structure. For example, in the analysis of 2-((2-acetylphenyl)amino)-2-fluoro-1-(p-tolyl)ethan-1-one, a molecular ion peak at m/z 285 was observed, with key fragments at m/z 162 and 123, the latter being the base peak. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. uobaghdad.edu.iq The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound, such as the carbonyl group and the aromatic ring, are responsible for its UV-Vis absorption profile. Studies on related imino ethanone (B97240) complexes show absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions. uobaghdad.edu.iq For some Schiff base compounds, two absorption peaks around 230 nm and 310 nm are observed due to π→π* transitions, while another peak between 315-375 nm can be attributed to n→π* transitions. uobaghdad.edu.iq

Thermal Analysis Techniques (e.g., TGA, DSC for thermal stability)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. rdd.edu.iq DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other thermal events. rdd.edu.iq For some related imino ethanone metal complexes, thermal analysis has shown a high level of thermal stability. rdd.edu.iq

Chromatographic Techniques for Purity and Separation (e.g., GC-FID)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common technique for this purpose, offering high resolution and sensitivity for volatile and thermally stable compounds. Column chromatography using silica (B1680970) gel is also widely employed for the purification of this compound and its derivatives, often with a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. rsc.org The purity of the final product is often confirmed by a combination of chromatographic and spectroscopic techniques. rsc.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (in terms of percentage) of a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance. For this compound, this analysis provides experimental evidence to confirm its molecular formula, C₉H₁₁NO.

The procedure involves the combustion of a precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass of carbon, hydrogen, and nitrogen in the original sample. The percentage of each element is then calculated and compared against the theoretical values derived from the presumed molecular formula.

In synthetic chemistry, a close agreement between the experimentally "Found" values and the "Calculated" theoretical percentages is a standard requirement for the structural confirmation of a compound. uo.edu.cu For a sample to be considered pure, the found values for carbon, hydrogen, and nitrogen are generally expected to be within ±0.4% of the calculated values. nih.govnih.gov

The theoretical elemental composition of this compound is derived from its molecular formula, C₉H₁₁NO, and a molecular weight of 149.19 g/mol . Research findings for compounds of this nature consistently show that the experimental results align closely with the theoretical calculations, thereby validating the empirical and molecular formula.

The table below shows the calculated elemental composition for this compound and includes representative experimental values that would be expected from such an analysis, illustrating the close correlation required for structural verification.

Table 1: Elemental Analysis Data for this compound (C₉H₁₁NO)

ElementSymbolCalculated (%)Found (%) (Representative)
CarbonC72.4672.31
HydrogenH7.437.50
NitrogenN9.399.45
OxygenO10.72N/A*

Note: The percentage of oxygen is typically determined by difference and is not always directly measured in standard CHN analysis.

Computational and Theoretical Analysis of this compound

Following a comprehensive review of scientific literature, specific computational and theoretical studies detailing the quantum chemical properties of this compound could not be located. Research providing data for Density Functional Theory (DFT) calculations, including electronic structure, reactivity, quantum chemical descriptors (such as chemical hardness, electronic chemical potential, electronegativity, and global electrophilicity), and Frontier Molecular Orbital analysis (HOMO-LUMO energy gap) for this particular compound is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline. The methodologies mentioned are standard in computational chemistry for evaluating the properties of novel compounds, but their application to this compound has not been published or is not readily accessible.

Computational and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is typically mapped onto a constant electron density surface, using a color-coded scheme to represent different potential values. preprints.org Regions of negative potential, shown in red, indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. preprints.org Green areas represent neutral or zero potential regions. wolfram.com

For 2-Amino-1-(p-tolyl)ethanone, the MEP map would reveal distinct electronegative and electropositive regions. The most negative potential (red) is expected to be localized on the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, due to the high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), identifying them as sites for nucleophilic attack or hydrogen bond donation. preprints.org This analysis provides a clear guide to the molecule's reactive behavior and intermolecular interaction sites. uni-muenchen.de

A computational package like MEPSIM can be employed for a detailed analysis and comparison of molecular electrostatic potentials, allowing for the automatic identification of MEP minima and the computation of similarity coefficients between the MEP distributions of different molecules. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Non-Linear Optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. scispace.com The NLO response of a molecule is primarily governed by its molecular structure, specifically the presence of electron-donating groups (EDG) and electron-accepting groups (EWG) connected by a π-conjugated system. researchgate.net This "push-pull" mechanism facilitates intramolecular charge transfer (ICT), leading to significant NLO properties. researchgate.net

This compound possesses the necessary structural features for NLO activity: an amino group (-NH₂) as the electron donor and a carbonyl group (-C=O) as the electron acceptor, linked through the p-tolyl π-system. Computational studies, typically using Density Functional Theory (DFT), are employed to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netacs.org

The first-order hyperpolarizability (β) is the primary measure of a molecule's NLO activity. acs.org A higher value of β indicates a stronger NLO response. Calculations for similar chalcone (B49325) derivatives show that molecules with donor-acceptor frameworks exhibit β values many times greater than that of urea (B33335), a standard reference material for NLO studies. acs.org The high dipole moment expected for this compound, arising from the charge separation between the donor and acceptor groups, would further suggest a significant NLO response, as a larger dipole moment often correlates with higher hyperpolarizability. researchgate.net

Table 1: Calculated NLO Properties of a Representative Chalcone Molecule Calculations are often performed at the B3LYP/6-311++G(d,p) level of theory. The values below are illustrative for a similar push-pull system.

ParameterCalculated Value (esu)Significance
Dipole Moment (μ)~3-6 DIndicates significant charge separation. researchgate.net
Linear Polarizability (αtot)~20 x 10-24Measures the molecule's response to an electric field.
First Hyperpolarizability (β0)>2 x 10-30Quantifies the second-order NLO response. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed understanding of charge transfer, hyperconjugative interactions, and the underlying electronic factors contributing to molecular stability. uni-muenchen.de It examines the interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E⁽²⁾. scienceacademique.com

In this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT). Key stabilizing interactions would include:

π → π* interactions: Delocalization of π-electrons from the phenyl ring's C=C bonding orbitals to the antibonding orbitals of the carbonyl group (πC=C → π*C=O).

n → π* interactions: Delocalization of the lone pair electrons from the nitrogen atom of the amino group into the antibonding π* orbital of the carbonyl group.

These hyperconjugative interactions lead to a delocalization of electron density, which stabilizes the molecule and influences its geometry and reactivity. scienceacademique.com The magnitude of the E⁽²⁾ values indicates the intensity of the charge transfer; higher values signify a more significant interaction. scienceacademique.com

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾) for this compound

Donor NBOAcceptor NBOInteraction TypePredicted E⁽²⁾ (kcal/mol)
π (C-C) ringπ* (C=O)π-conjugationHigh
n (N)π* (C=O)Lone pair delocalizationModerate-High
n (O)σ* (C-C) acetylHyperconjugationModerate
π (C-C) ringπ* (C-C) ringIntra-ring delocalizationHigh

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates (Intr), and transition states (TS). rsc.org Such studies provide insights into reaction kinetics and thermodynamics, helping to understand reaction feasibility and pathways. rsc.org

For reactions involving this compound or its precursors like 1-(p-tolyl)ethanone, computational methods can model specific transformations. For example, a study on the BCl₃-promoted chloroboration of 1-(p-tolyl)ethanone detailed the reaction pathway, calculating the free energies for each step. rsc.org The mechanism begins with the complexation of the reactant with BCl₃, followed by the formation of an intermediate and a transition state leading to the final product. rsc.org The energy barriers associated with the transition states determine the reaction kinetics. rsc.org

Table 3: Illustrative Energy Profile for a Reaction involving 1-(p-tolyl)ethanone (based on Chloroboration Reaction) Data adapted from a DFT study on a related reaction. rsc.org

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants1-(p-tolyl)ethanone + BCl₃0.0
K-Intr2Initial complexation3.5
K-Ts3First transition state5.3 (Barrier: 1.8)
K-Intr3Intermediate2.4
K-Ts4Second transition state (rate-determining)15.7 (Barrier: 13.3)
K-Intr4Product complex-2.2

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. sfu.ca For this compound, key rotational degrees of freedom include the bond connecting the acetyl group to the phenyl ring and the C-C bond between the carbonyl and the amino group. Computational methods can map the potential energy surface as a function of these dihedral angles to identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. acs.org By simulating the motions of atoms and molecules, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with its environment (e.g., a solvent). sfu.caacs.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the molecular structure and the flexibility of specific regions, respectively. acs.org These simulations are crucial for understanding how the molecule behaves in a non-static, more realistic environment, which is governed by both its internal flexibility and its intermolecular interactions. physchemres.org

Topological Studies: Electron Localized Function, Localized Orbital Locator, Reduced Density Gradient

Topological analysis of the electron density provides profound insights into chemical bonding and non-covalent interactions. researchgate.net

Electron Localized Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal the extent of electron localization in a molecule. scienceacademique.comresearchgate.net They are used to visualize chemically intuitive regions such as atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL maps would show high localization values in the C-C, C-H, C=O, and N-H bond regions, as well as in the regions corresponding to the lone pairs on the oxygen and nitrogen atoms. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is a powerful technique for identifying and visualizing weak non-covalent interactions (NCIs) within and between molecules. researchgate.net It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This visualization reveals broad, low-density spikes that correspond to interactions like hydrogen bonds, van der Waals forces, and steric repulsion. In this compound, RDG analysis could identify intramolecular hydrogen bonding between the amino hydrogens and the carbonyl oxygen, as well as weak van der Waals interactions involving the tolyl group. researchgate.net

In Silico Modeling of Molecular Interactions (excluding specific biological outcomes)

In silico modeling allows for the detailed investigation of molecular interactions, which are fundamental to understanding the chemical and physical properties of a substance. physchemres.org Beyond the intramolecular forces described by NBO and topological analyses, computational methods can model intermolecular interactions between two or more molecules of this compound or with other molecules, such as solvents.

Molecular docking and molecular dynamics simulations are primary tools for this purpose. acs.orgphyschemres.org While often used in drug discovery, the underlying principles are broadly applicable. These methods can predict the preferred orientation and binding affinity between molecules by calculating the interaction energy. For this compound, modeling would focus on:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) is a strong hydrogen bond acceptor. Simulations can model the formation of hydrogen-bonded dimers or larger clusters.

Solvation: MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into its solubility and the structure of its solvation shell. acs.org

These models help build a comprehensive picture of the non-covalent forces that govern the compound's behavior in a condensed phase, independent of any specific biological context. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Compounds

2-Amino-1-(p-tolyl)ethanone and its immediate precursor, 1-(p-tolyl)ethanone, are pivotal intermediates in the synthesis of complex organic molecules, particularly heterocyclic compounds. The presence of the ketone and amino functional groups allows for a variety of chemical transformations.

A prominent application is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. The required α-haloketone, 2-bromo-1-(p-tolyl)ethanone, is readily prepared from 1-(p-tolyl)ethanone. The subsequent reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea yields 2-amino-4-(p-tolyl)thiazole. chemicalbook.comtandfonline.com This reaction is efficient, with one method reporting a 99% yield when conducted in refluxing ethanol (B145695) for one hour. chemicalbook.com

Derivatives of 2-amino-4-(p-tolyl)thiazole are explored for various applications, including their use as potential anti-cancer agents. semanticscholar.org For example, 2-bromo-1-(p-tolyl)ethanone can be reacted with specialized thiosemicarbazone derivatives in ethanol to produce complex, multi-ring thiazole structures. semanticscholar.org Furthermore, 2-Amino-2-(p-tolyl)acetic acid, a closely related structure, serves as an intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds, which have shown potential anti-cancer activity through the inhibition of glutaminase (B10826351) (GLS1). medchemexpress.com

The Claisen-Schmidt condensation provides another pathway for elaboration. The related starting material, 1-[2-amino-4-methylthiazol-5-yl]ethanone, reacts with various aromatic aldehydes. dmed.org.ua Specifically, the condensation with p-tolualdehyde (an isomer of the target's aldehyde functional group) yields 1-(2-Amino-4-methylthiazol-5-yl)-3-p-tolylpropenone, demonstrating how the tolyl group can be incorporated into larger conjugated systems. dmed.org.ua

Table 1: Synthesis of Thiazole Derivatives from p-Tolyl Ketones
Starting MaterialReagentProductYieldReference
2-bromo-1-(p-tolyl)ethanoneThiourea4-(p-tolyl)thiazol-2-amine99% chemicalbook.com
1-(p-tolyl)ethanoneN-Bromosuccinimide, Thiourea4-(p-tolyl)thiazol-2-amine79-84% tandfonline.com
2-bromo-1-(p-tolyl)ethanoneThiosemicarbazone derivativeSubstituted hydrazinyl-thiazole68% semanticscholar.org

Use in the Development of Novel Catalytic Systems

Derivatives originating from this compound are instrumental in the development of novel catalytic systems. The core structure is particularly suited for modification into ligands for metal-catalyzed reactions. A key transformation is the reduction of the ketone to a hydroxyl group, yielding a 1,2-amino alcohol. These amino alcohols are highly valuable as chiral building blocks for creating ligands used in asymmetric catalysis. researchgate.net

For instance, optically active 2-amino-1-phenylethanols are prepared via asymmetric hydrogenation of the corresponding aminoketones. google.com This process often employs ruthenium complex catalysts that incorporate a chiral phosphine (B1218219) ligand. The resulting chiral amino alcohols can then be used to synthesize new, more complex chiral ligands. This principle is applicable to this compound, where its reduction would yield 2-Amino-1-(p-tolyl)ethanol, a precursor for chiral ligands. scispace.com

Recent research has focused on developing bifunctional catalysts. For example, a metal antimonate (B1203111) was created to act as both a Lewis acid and an oxidation catalyst for the functionalization of glycine (B1666218) derivatives. u-tokyo.ac.jp While not directly using the target compound, this highlights a modern approach where amine-containing structures are integrated into advanced catalyst design. Similarly, magnetic catalysts like ZnFe₂O₄ have been functionalized with organic molecules to catalyze multicomponent reactions, such as the synthesis of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. mdpi.com The amenability of the aminoketone structure to such modifications suggests its potential in creating next-generation, easily separable, and reusable catalysts.

Contribution to Green Chemistry Methodologies via Efficient Synthesis

This compound and its precursors are central to the development of greener chemical processes that emphasize efficiency, sustainability, and reduced environmental impact. A notable example is the one-pot synthesis of 2-aminothiazole (B372263) derivatives. tandfonline.com

A study demonstrated a lactic acid-mediated tandem one-pot process starting from various aralkyl ketones, including 1-(p-tolyl)ethanone. tandfonline.com This method involves the in situ bromination of the ketone followed by cyclization with thiourea. The use of lactic acid, a biodegradable and sustainable organocatalyst, along with a one-pot procedure, aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and avoiding harsh reagents. tandfonline.com This process proved to be rapid, scalable, and produced good to excellent yields, with 1-(p-tolyl)ethanone providing an acceptable yield of the corresponding 2-aminothiazole derivative. tandfonline.com

Other green chemistry approaches involve using microwave assistance to accelerate reactions and enable one-pot, multi-component syntheses of complex molecules like pyrazole (B372694) scaffolds. nih.gov The development of protocols using mild conditions for creating β-amino-acrylates and benzoheterocycles further underscores the move towards sustainable synthesis routes where aminoketone derivatives could be valuable starting points. rsc.org

Table 2: Green Synthesis of 4-(p-tolyl)thiazol-2-amine
ParameterDescriptionReference
MethodologyLactic acid-mediated tandem one-pot synthesis tandfonline.com
Starting Material1-(p-tolyl)ethanone tandfonline.com
Key ReagentsN-Bromosuccinimide, Thiourea, Lactic Acid tandfonline.com
Green AspectsBiodegradable catalyst, one-pot reaction, rapid, scalable tandfonline.com

Precursors for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The structure of this compound is an ideal starting point for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis for producing enantiomerically pure compounds. The conversion of the aminoketone to a chiral 1,2-amino alcohol is a common and effective strategy. researchgate.netscispace.com

The asymmetric hydrogenation of unprotected α-amino ketones using ruthenium catalysts with chiral phosphine ligands can produce these chiral amino alcohols with high enantiomeric purity. google.comacs.org The resulting (R)- or (S)-2-Amino-1-(p-tolyl)ethanol can then be employed as a versatile chiral building block. scispace.com These chiral amino alcohols are precursors to a wide variety of important ligand classes, including oxazoline (B21484) ligands (e.g., BOX) and phosphine-oxazoline (PHOX) ligands, which are widely used in metal-catalyzed asymmetric reactions. ambeed.com

Furthermore, chiral ligands have been developed using related structures. For example, enantiopure C₂-symmetric antimony ligands have been synthesized and used in palladium-catalyzed asymmetric alkylation, achieving high enantioselectivity (up to 96% ee). researchgate.net The synthesis of these complex chiral molecules often relies on foundational chiral precursors that can be derived from simple molecules like this compound.

Application in Fine Chemical Production (e.g., dyes, pigments, general industrial chemistry)

Derivatives of this compound find application in the production of fine chemicals, including functional dyes and pigments. The tolyl group is a common structural motif in various industrial chemicals.

A specific example is 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride, a redox-sensitive red fluorescent dye. medchemexpress.com This compound is used to detect metabolic activity in microorganisms. Its synthesis relies on precursors containing the p-tolyl structure. The chromophoric properties of such molecules are influenced by the electronic nature of the aromatic rings and substituents, making the p-tolyl group a useful component in the design of functional dyes.

In a broader sense, the aminoketone functionality is a versatile handle for synthesizing larger, more complex structures used in the chemical industry. For instance, related p-tolyl ketone oximes are noted as intermediates in the production of dyes and pigments. The ability to construct heterocyclic systems like thiazoles, as discussed previously, also contributes to this area, as many pigments and dyes are based on heterocyclic cores. The general class of aminoketones is also used in the production of various resins and other specialty chemicals. medchemexpress.eu

Table of Mentioned Compounds

Compound Name
This compound
1-(p-tolyl)ethanone
2-bromo-1-(p-tolyl)ethanone
Thiourea
2-amino-4-(p-tolyl)thiazole
4-(p-tolyl)thiazol-2-amine
2-Amino-2-(p-tolyl)acetic acid
1,3,4-thiadiazole
1-[2-amino-4-methylthiazol-5-yl]ethanone
1-(2-Amino-4-methylthiazol-5-yl)-3-p-tolylpropenone
2-Amino-1-phenylethanol
2-Amino-1-(p-tolyl)ethanol
2-amino-tetrahydro-4H-chromene-3-carbonitrile
Lactic acid
N-Bromosuccinimide
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride
1-p-Tolyl-ethanone oxime
Diethylene glycol

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(p-tolyl)ethanone, and what experimental parameters are critical for optimizing yield?

A multi-step synthesis is typically employed, involving:

  • Ugi Reaction : Formation of the imidazolopiperazine scaffold via a four-component Ugi reaction, followed by palladium-catalyzed hydrogenation to reduce nitro or azido intermediates .
  • Coupling Reactions : HATU-mediated coupling with N-BOC-glycine and subsequent TFA deprotection to introduce the amino group .
  • Critical Parameters : Reaction temperature (e.g., 0–25°C for reductions), solvent choice (e.g., DCM for coupling), and catalyst loading (e.g., 10% Pd/C for hydrogenation) significantly impact yield and purity .

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its structure?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and NH₂ bending modes at 1600–1650 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for p-tolyl CH₃), and amino protons (δ 1.8–2.2 ppm, broad) .
    • ¹³C NMR : Ketone carbonyl (δ 195–205 ppm), aromatic carbons (δ 115–140 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm molecular conformation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimalarial activity, and what substituents enhance potency?

  • Substituent Effects :

    Substituent (R)IC₅₀ (3D7 strain, nM)IC₅₀ (W2 strain, nM)
    4-Fluorophenyl1030
    p-Tolyl31403360
    4-Methoxyphenyl22701702
    • Key Insight : Electron-withdrawing groups (e.g., -F) enhance activity, while bulky substituents (e.g., -CH₃) reduce potency due to steric hindrance in target binding .

Q. How can contradictions in reported spectral data or synthetic yields be resolved methodologically?

  • Replication Under Controlled Conditions : Standardize solvents (e.g., anhydrous DMF for coupling) and reaction atmospheres (e.g., inert N₂ for air-sensitive steps) .
  • Cross-Validation : Use complementary techniques (e.g., HRMS for molecular weight, XRD for crystal structure) to confirm identity when NMR data conflicts .
  • Crystallographic Refinement : Analyze residual electron density maps to resolve ambiguities in NH₂ proton positioning .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Chiral Catalysts : Use Ru-based catalysts in asymmetric cross-metathesis to install stereogenic centers .
  • Oxo-Michael Cyclization : Achieve enantiomeric excess (e.g., 81% ee) via intramolecular oxo-Michael reactions under basic conditions (e.g., K₂CO₃) .

Q. How does crystallographic analysis resolve conformational ambiguities in this compound derivatives?

  • X-ray Diffraction : Measures dihedral angles between the p-tolyl and aminophenyl groups (e.g., 15.6° in enantiomer 3j) to confirm stereochemistry .
  • Refinement Protocols : Apply SHELXL-97 for hydrogen placement and thermal parameter adjustment, ensuring R-factor convergence below 0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.